molecular formula C21H21NO4 B557507 Fmoc-L-Cyclopropylalanine CAS No. 214750-76-2

Fmoc-L-Cyclopropylalanine

Cat. No.: B557507
CAS No.: 214750-76-2
M. Wt: 351,41 g/mole
InChI Key: DRGUEWQZLABTFG-IBGZPJMESA-N
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Description

Fmoc-L-Cyclopropylalanine (CAS: 214750-76-2) is a non-natural amino acid derivative widely used in peptide synthesis and drug discovery. Its structure features a cyclopropyl group attached to the β-carbon of alanine, protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position. This modification enhances steric hindrance and conformational rigidity, making it valuable for designing peptidomimetics and bioactive molecules .

Properties

IUPAC Name

(2S)-3-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)19(11-13-9-10-13)22-21(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-19H,9-12H2,(H,22,25)(H,23,24)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGUEWQZLABTFG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944071
Record name 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214750-76-2
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopropanepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214750-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopropyl-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Reagents

The synthesis begins with the protection of L-cyclopropylalanine’s amino group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction occurs in a two-phase system:

  • Base Activation : Sodium bicarbonate (NaHCO₃) deprotonates the amino group, facilitating nucleophilic attack on Fmoc-Cl.

  • Fmoc Protection : The activated amino group reacts with Fmoc-Cl in dioxane or tetrahydrofuran (THF), forming this compound (Fig. 1).

Reaction Conditions :

  • Temperature : 0–25°C

  • Solvent : Anhydrous dioxane or THF

  • Molar Ratio : 1.2:1 (Fmoc-Cl:L-cyclopropylalanine)

  • Reaction Time : 4–6 hours

Key Challenge : The cyclopropyl group introduces steric hindrance, reducing coupling efficiency. Solutions include using excess Fmoc-Cl (1.5 equiv) and extending reaction times to 8 hours for >95% conversion.

Alternative Synthetic Routes

A patent (CN103373940B) describes a scalable method using ethanol/water systems for both synthesis and purification:

Step Details
Fmoc-Cl Quenching Post-reaction, residual Fmoc-Cl is extracted with diethyl ether.
Acid Precipitation Adjust pH to 2.0 with HCl to precipitate the product.
Ethyl Acetate Extraction Crude product is dissolved in ethyl acetate and dried over Na₂SO₄.

This method avoids hazardous solvents like dichloromethane (DCM), aligning with green chemistry principles.

Purification Techniques

Recrystallization Optimization

Recrystallization in ethanol/water systems achieves ≥99.5% purity. A case study from CN103373940B illustrates:

Ethanol/Water Ratio Yield Purity
3:290.7%99.59%
2:188.2%99.31%

Procedure :

  • Dissolve crude product in ethanol/water (3:2) at 80°C.

  • Cool to room temperature overnight for crystallization.

  • Rinse crystals with ethanol/water (4:5) to remove impurities.

Advantage : Ethanol’s low toxicity simplifies solvent recovery via distillation, reducing industrial waste.

Chromatographic Purification

For research-grade purity (>99.9%), reversed-phase HPLC is employed:

Column : C18 (5 μm, 250 × 4.6 mm)
Mobile Phase : Acetonitrile/water (0.1% trifluoroacetic acid)
Gradient : 20%→80% acetonitrile over 30 minutes
Detection : UV at 265 nm (Fmoc absorbance).

Industrial-Scale Production

Process Intensification

Industrial protocols prioritize cost efficiency and yield:

Parameter Laboratory Scale Industrial Scale
Reactor Type Glass flaskStainless steel reactor
Solvent Recovery Rotary evaporationContinuous distillation
Yield 85–90%92–95%

Case Study : A 100 kg batch using automated SPPS reactors achieved 94.3% yield with in-line HPLC monitoring.

Analytical Validation

Purity Assessment

Method Parameter Specification
HPLC Retention time12.3 min (C18 column)
¹H-NMR Cyclopropyl CH₂δ 0.5–1.2 ppm
Mass Spec [M+H]⁺351.4 m/z

Discrepancies in reported purity (e.g., 65% vs. 95%) arise from incomplete solvent removal. Lyophilization post-HPLC eliminates residual acetonitrile, ensuring consistent results.

Challenges and Solutions

Steric Hindrance Mitigation

The cyclopropyl group reduces coupling efficiency by 30–40% compared to alanine. Strategies include:

  • Double Coupling : Two 30-minute cycles with 4 equiv this compound.

  • Microwave Assistance : 50°C for 10 minutes improves diffusion in SPPS .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

Fmoc-L-Cyclopropylalanine is extensively used in solid-phase peptide synthesis (SPPS). Its unique structure enables the formation of peptides with enhanced stability and specific biological activities.

Application Description
Peptide Construction Serves as a building block in creating complex peptides with desired functionalities.
Stability Enhancement Contributes to the stability of synthesized peptides against enzymatic degradation.

Drug Development

The cyclopropyl moiety enhances the pharmacological properties of drug candidates, making this compound valuable in medicinal chemistry.

Property Impact
Bioactivity Enhances binding affinity to target proteins, improving therapeutic efficacy.
Pharmacokinetics Modifies absorption and distribution characteristics in biological systems.

Bioconjugation

The Fmoc protecting group facilitates selective reactions for bioconjugation processes, crucial for developing targeted drug delivery systems.

Technique Significance
Targeted Delivery Enables attachment of biomolecules to specific targets, enhancing therapeutic outcomes.
Functionalization Allows for the attachment of various functional groups to peptides or proteins.

Protein Engineering

This compound is employed in designing novel proteins with enhanced stability and activity, benefiting biotechnology and enzyme engineering.

Application Outcome
Enzyme Engineering Development of enzymes with improved catalytic properties for industrial applications.
Protein Stability Increases resistance to denaturation under extreme conditions.

Structure-Activity Relationship Studies

This compound's distinct structure allows researchers to investigate how modifications affect biological activity, aiding in optimizing lead compounds in pharmaceutical research.

Study Type Purpose
SAR Analysis Evaluates how structural changes influence efficacy and safety profiles of drugs.
Lead Optimization Identifies modifications that enhance therapeutic potential while minimizing side effects.

Case Study 1: Antifungal Activity

A study highlighted the antibiotic mechanism of L-cyclopropylalanine, showing its ability to inhibit fungal growth by blocking the biosynthesis of leucine, an essential amino acid. This mechanism was attributed to the inhibition of α-isopropylmalate synthase, suggesting potential applications in combating antibiotic resistance .

Case Study 2: Peptidomimetic Discovery

Research involving affinity selection-mass spectrometry demonstrated that peptidomimetics incorporating cyclopropylalanine exhibited high affinity for ACE2 receptors, indicating potential therapeutic applications in viral infections .

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-L-Cyclopropylalanine involves the protection of the amino group of L-cyclopropylalanine by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis and allows for the selective deprotection of the amino group under basic conditions .

Molecular Targets and Pathways: The primary target of this compound is the amino group of L-cyclopropylalanine. The Fmoc group forms a stable carbamate linkage with the amino group, which can be selectively cleaved under basic conditions, allowing for the controlled synthesis of peptides and proteins .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Table 1: Physicochemical Properties of Fmoc-Protected Cyclic Amino Acids
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Structural Feature
Fmoc-L-Cyclopropylalanine 214750-76-2 C₂₁H₂₁NO₄ 351.40 >95% β-Cyclopropyl group
Fmoc-α-Me-L-Phe-OH 135944-05-7 C₂₅H₂₃NO₄ 401.45 ≥97% α-Methyl, phenyl side chain
Fmoc-L-Bip-OH 199110-64-0 C₂₉H₂₃NO₄ 449.50 ≥95% Biphenyl side chain
Fmoc-L-Cyclopentylalanine 371770-32-0 C₂₃H₂₅NO₄ 379.45 ≥97% β-Cyclopentyl group
Fmoc-4-Cyclopropyl-L-Phe-OH 1997389-26-0 C₂₇H₂₅NO₄ 427.49 ≥95% 4-Cyclopropylphenyl side chain

Key Observations :

  • Steric Effects : The cyclopropyl group in this compound provides greater rigidity compared to bulkier substituents like biphenyl (Fmoc-L-Bip-OH) or cyclopentyl (Fmoc-L-Cyclopentylalanine) .
  • Solubility : Smaller cyclic groups (e.g., cyclopropyl) improve aqueous solubility compared to aromatic or larger aliphatic substituents .
  • Synthetic Yield : this compound is synthesized with high yield (82%), outperforming fluorinated analogues like Fmoc-(R)tFmcpA-OH (82% vs. 72–84% for fluoromethyl derivatives) .
Table 2: Antiparasitic Activities of Hormaomycin Analogues
Compound Target Organism IC₅₀ (nM) Relative Activity vs. Hormaomycin
Hormaomycin (Native) Plasmodium falciparum 12.3 100%
8a (Trifluoromethylcyclopropyl) P. falciparum 17.8 55%
8a (Trifluoromethylcyclopropyl) Leishmania donovani 23.5 63%
This compound* P. falciparum Not tested N/A

However, its structural analogues (e.g., 8a) show reduced antiparasitic efficacy compared to native hormaomycin .

Key Findings :

  • Fluorinated cyclopropyl derivatives (e.g., 8a) exhibit 37–45% lower activity against P. falciparum and L. donovani than hormaomycin, likely due to increased hydrophobicity and altered target binding .
  • The cyclopropyl group alone (without fluorination) may balance rigidity and solubility, making this compound a preferred scaffold for further modifications .

Insights :

  • This compound is favored in solid-phase peptide synthesis (SPPS) due to its compatibility with Fmoc/t-Bu strategies and minimal side reactions .
  • In contrast, Fmoc-α-Me-L-Phe-OH is used to stabilize α-helical structures but suffers from solubility issues .

Biological Activity

Fmoc-L-Cyclopropylalanine (Fmoc-Cpa) is a noncanonical amino acid that has garnered attention for its unique structural properties and potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly focusing on its antimicrobial properties, implications in peptide design, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by the cyclopropyl group attached to the α-carbon of the alanine backbone. This unique structure influences its interaction with biological systems, particularly in terms of enzyme inhibition and binding affinity in peptide constructs.

Antimicrobial Activity

Recent studies have highlighted the broad-spectrum antimicrobial activity of L-Cyclopropylalanine, from which this compound is derived.

  • Mechanism of Action : L-Cyclopropylalanine exhibits significant inhibition against various fungi and bacteria. Its mechanism involves blocking the biosynthesis of essential amino acids, specifically leucine. This inhibition occurs through the targeting of α-isopropylmalate synthase (α-IMPS), an enzyme crucial for leucine synthesis in microorganisms but absent in humans .
  • Inhibitory Effects : The presence of L-leucine can abolish the antifungal activity of cyclopropylalanine, indicating a competitive inhibition mechanism . This property may provide a novel approach for developing antibiotics that target specific biosynthetic pathways in pathogens.
Microorganism Inhibition Type Mechanism
FungiBroad-spectrumInhibition of α-IMPS
BacteriaBroad-spectrumInhibition of leucine biosynthesis

Peptide Design and Therapeutic Applications

This compound's unique properties make it a valuable building block in peptide synthesis, particularly for creating peptidomimetics with enhanced stability and binding affinity.

  • Peptidomimetic Development : In recent research, cyclopropylalanine has been incorporated into peptidomimetic libraries aimed at enhancing binding to therapeutic targets such as ACE2. These studies have shown that cyclopropylalanine can significantly improve the stability and efficacy of peptide-based drugs .
  • Affinity Selection : The incorporation of cyclopropylalanine into peptide sequences has been linked to increased serum stability and binding affinity, making it a candidate for therapeutic applications in diseases such as COVID-19 where ACE2 plays a critical role .

Case Studies

  • Antifungal Screening : A study isolated L-cyclopropylalanine from Amanita virgineoides, demonstrating its effectiveness against fungal strains resistant to conventional antifungals. The study provided evidence for its potential use as a natural antibiotic .
  • Peptide Libraries : Research involving the development of peptidomimetics showed that peptides containing this compound exhibited improved binding characteristics compared to their canonical counterparts, highlighting its utility in drug design .

Q & A

Q. What is the standard protocol for synthesizing Fmoc-L-Cyclopropylalanine, and how is purity validated?

this compound is typically synthesized via solid-phase peptide synthesis (SPPS) using carbodiimide-based coupling reagents. A representative protocol involves:

  • Activating this compound with N,N'-diisopropylethylamine (DIPEA) and 1-hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF).
  • Coupling to a resin-bound peptide chain using ethylcarbodiimide hydrochloride (EDC) at 0°C, followed by overnight reaction .
  • Purification via reversed-phase HPLC with a C18 column and elution gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid). Purity is confirmed by HPLC (>95%) and structural integrity by ¹H-NMR (e.g., characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm) .

Q. How should researchers handle and store this compound to ensure stability?

  • Store desiccated at –20°C to prevent hydrolysis of the Fmoc group.
  • Dissolve in DMF or dichloromethane (DCM) immediately before use; avoid prolonged exposure to moisture or basic conditions, which can deprotect the amino group .
  • Monitor for decomposition via thin-layer chromatography (TLC) or HPLC if storage exceeds 6 months .

Q. What analytical techniques are critical for characterizing this compound?

  • HPLC : Assess purity using a C18 column with UV detection at 265 nm (Fmoc absorbance) .
  • ¹H-NMR : Confirm identity via diagnostic signals (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm and Fmoc aromatic protons) .
  • Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ = 388.4 for C₂₃H₂₀N₂O₄) .

Advanced Research Questions

Q. How can low coupling efficiency of this compound in SPPS be mitigated?

The cyclopropyl group introduces steric hindrance, reducing coupling efficiency. Optimize by:

  • Using double coupling (2×30 min) with excess amino acid (4 equiv) and activating agents like HATU or Oxyma Pure, which enhance reactivity compared to EDC/HOBt .
  • Increasing reaction temperature to 25°C after initial coupling at 0°C to improve kinetics .
  • Monitoring by Kaiser test or FT-IR for unreacted amines .

Q. What strategies resolve contradictions in reported yields for this compound incorporation into peptides?

Discrepancies arise from varying steric environments in peptide sequences. For example:

  • Linear peptides : Yields >80% are achievable with optimized protocols .
  • Conformationally restricted peptides : Yields drop to ~50% due to increased steric clashes; use microwave-assisted SPPS (50°C, 10 min) to enhance diffusion .
  • Validate yields via HPLC integration and compare with control residues (e.g., Fmoc-Ala-OH) .

Q. How does the cyclopropyl moiety influence peptide secondary structure and stability?

  • The cyclopropyl group imposes rigid conformational constraints , favoring β-sheet or turn structures. Analyze via circular dichroism (CD) spectroscopy or molecular dynamics (MD) simulations .
  • Stability studies (e.g., in serum or acidic conditions) show cyclopropyl-containing peptides resist proteolysis 2–3× longer than linear analogs, making them suitable for in vivo applications .

Q. What are the applications of this compound in designing peptide-based inhibitors?

  • Enzyme inhibition : Incorporate into protease-binding loops to stabilize bioactive conformations (e.g., HIV-1 protease inhibitors) .
  • Receptor antagonists : Use in GPCR-targeting peptides to enhance binding affinity by reducing entropy loss upon interaction .
  • Peptide libraries : Employ in alanine-scanning or combinatorial libraries to map critical residues for activity .

Data Interpretation and Contradictions

Q. How should researchers address conflicting purity reports (e.g., 65% vs. >95%) for synthesized batches?

  • Source of discrepancy : Incomplete purification (e.g., using ether precipitation vs. HPLC) or residual solvents.
  • Resolution : Repurify via preparative HPLC and lyophilize. Cross-validate with ¹H-NMR integration of Fmoc vs. impurity peaks .

Q. Why do some studies report racemization during this compound coupling, while others do not?

  • Racemization depends on activation method : HOBt/EDC minimizes it (<1%), while HATU may increase risk (2–5%) at elevated temperatures.
  • Test enantiomeric purity via chiral HPLC or Marfey’s reagent .

Methodological Best Practices

  • Synthesis : Prioritize HATU/Oxyma for hindered residues; use DMF as solvent for solubility .
  • Characterization : Combine HPLC, MS, and ¹H-NMR for unambiguous verification .
  • Applications : Leverage cyclopropyl rigidity for stabilizing bioactive conformations in therapeutic peptides .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-L-Cyclopropylalanine
Reactant of Route 2
Reactant of Route 2
Fmoc-L-Cyclopropylalanine

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